4-bromo-N,3-dimethylbenzenesulfonamide

Overview

Description

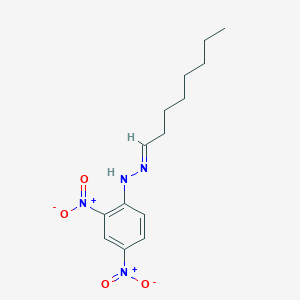

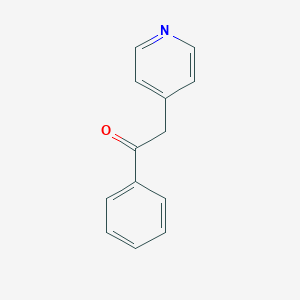

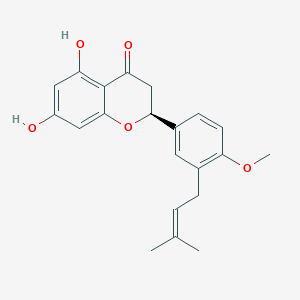

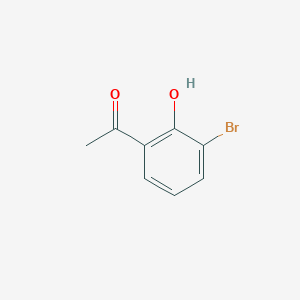

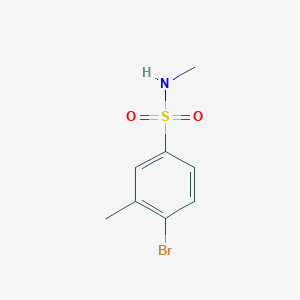

4-bromo-N,3-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 g/mol . The compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 . The compound’s structure includes a benzene ring substituted with a bromine atom and a sulfonamide group, which itself is substituted with two methyl groups .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 264.14 g/mol . The compound’s XLogP3 value, a measure of its lipophilicity, is 2 .Scientific Research Applications

Photodynamic Therapy Applications

One significant application is in the development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including structures related to 4-bromo-N,3-dimethylbenzenesulfonamide. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms. They have potential for use as Type II photosensitizers in the treatment of cancer, highlighting their importance in photodynamic therapy (PDT) applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Another application is the synthesis of compounds from this compound derivatives for antimicrobial and antifungal purposes. A study synthesized and characterized several compounds using this sulfonamide as a key intermediate, demonstrating their antimicrobial and antifungal activities. This suggests potential for these compounds in developing new antimicrobial agents (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Anticancer Properties

Research on derivatives of this compound also extends to anticancer applications. One study synthesized a novel compound with this structure and explored its anticancer properties, indicating the potential for these derivatives in cancer research (Zhang, Shi-jie, & Hu, 2010).

CCR5 Antagonists for HIV Prevention

Compounds derived from this compound have been investigated for their potential as CCR5 antagonists, targeting the prevention of human HIV-1 infection. This highlights the compound's relevance in the search for new HIV prevention strategies (Cheng De-ju, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-N,N,3-trimethylbenzenesulphonamide, suggests that it should be handled with care . In case of inhalation, the victim should be moved to fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name |

4-bromo-N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXILHHKRMMVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429166 | |

| Record name | 4-bromo-N,3-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923148-87-2 | |

| Record name | 4-bromo-N,3-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.